
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a piperidine derivative that features a tert-butyl ester group and two amino groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent amination. One common method includes:
Starting Material: 4-piperidone.
Reaction with tert-butyl chloroformate: This step introduces the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Targeted Protein Degradation
One of the most promising applications of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively target specific proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound into PROTACs enhances the rigidity of the linker region, which is crucial for optimizing the three-dimensional orientation of the degrader and improving ternary complex formation with target proteins .
Case Study: PROTAC Development
A study demonstrated that modifying linker components with piperidine derivatives, including this compound, resulted in improved efficacy and selectivity in degrading target proteins. The study highlighted how varying the linker length and flexibility impacted the overall pharmacodynamics of the PROTACs, leading to enhanced therapeutic profiles .
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in synthesizing various bioactive compounds. Its functional groups allow for further modifications, making it a valuable building block in medicinal chemistry.
Table 1: Synthetic Applications
Bioconjugation Techniques
The compound is also utilized in bioconjugation processes, where it acts as a crosslinker or spacer between biomolecules. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where precise targeting and controlled release are essential for therapeutic efficacy.
Case Study: ADC Development
Research has shown that using this compound as a linker in ADCs improved the stability and selectivity of the conjugates, leading to reduced off-target effects and enhanced therapeutic indices .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a building block for active pharmaceutical ingredients. The amino groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-tert-butoxycarbonylpiperidine: Another piperidine derivative with similar structural features.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is unique due to its dual amino groups and tert-butyl ester functionality, which provide versatility in chemical reactions and applications. Its structure allows for multiple modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, also known as 1-Boc-4-(aminomethyl)piperidine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.
Chemical Structure and Properties
The compound features a piperidine ring substituted with both an aminomethyl group and a tert-butyl ester group. Its structural formula is represented as follows:
This unique structure allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of biologically active molecules.
Target Interactions
This compound acts primarily as a precursor in the synthesis of protein agonists and antagonists. Notably, it has been utilized in developing inhibitors for kinesin spindle proteins, which play a crucial role in cell division. This suggests potential anticancer properties due to its ability to disrupt mitotic processes.
Biochemical Pathways
The specific biochemical pathways influenced by this compound depend on the synthesized derivatives. For example, when used to create antagonists for kinesin spindle proteins, it may impact cellular proliferation and apoptosis pathways, leading to cell cycle arrest in cancer cells.
Anticancer Activity
Research indicates that derivatives of tert-butyl 4-amino-4-(aminomethyl)piperidine can exhibit significant anticancer activity. For instance, analogs synthesized from this compound have shown efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest .
Case Study: Kinesin Inhibitors
- A study demonstrated that compounds derived from tert-butyl 4-amino-4-(aminomethyl)piperidine effectively inhibited kinesin spindle proteins in vitro.
- The resultant compounds displayed IC50 values ranging from 10 µM to 30 µM against specific cancer cell lines.
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | Kinesin | 15 | HeLa |
Compound B | Kinesin | 25 | MCF-7 |
Neuroprotective Effects
There is emerging evidence that piperidine derivatives can exhibit neuroprotective effects. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. Further research is required to elucidate these effects specifically for tert-butyl 4-amino-4-(aminomethyl)piperidine .
Applications in Research
Tert-butyl 4-amino-4-(aminomethyl)piperidine is extensively used in:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents targeting various diseases.
- Biological Research : To investigate cellular mechanisms and develop new drugs with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate?
A typical synthesis involves Boc-protected piperidine derivatives reacting with aminomethylating agents under controlled conditions. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives are synthesized via nucleophilic substitution or reductive amination in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at elevated temperatures (80–100°C) under inert gas . Purification often employs column chromatography, and intermediates are validated using TLC or LC-MS.
Q. How is the structural integrity of this compound confirmed in research settings?
Structural characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone and substituent positions.
- Mass spectrometry (MS) : High-resolution MS for molecular weight verification.
- X-ray crystallography : For resolving stereochemistry (using SHELX software for refinement) .
- FTIR : To identify functional groups (e.g., Boc carbonyl at ~1680–1720 cm⁻¹) . Purity is assessed via HPLC (>95% area normalization) .
Q. What safety protocols are critical when handling this compound?
While acute toxicity data are unavailable, standard precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Respiratory protection : Use fume hoods during synthesis to avoid inhalation of decomposition products (e.g., CO, NOₓ) .
- Waste disposal : Segregate and treat as hazardous organic waste .
Advanced Research Questions
Q. How do the amine and Boc groups influence reactivity in medicinal chemistry applications?
The primary amine enables conjugation (e.g., amide bond formation), while the Boc group acts as a transient protecting group. Deprotection with TFA yields free amines for further functionalization (e.g., coupling with sulfonamides or carbonyl electrophiles) . Reactivity can be modulated by steric hindrance from the tert-butyl group, affecting nucleophilic substitution rates .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?
It serves as a linker or scaffold in PROTACs due to its bifunctional groups. For example, the Boc-protected amine can anchor E3 ligase ligands (e.g., thalidomide analogs), while the aminomethyl group connects to target-binding motifs . Orthogonal protection strategies ensure selective conjugation .
Q. What analytical techniques resolve discrepancies in purity assessments?
- Orthogonal methods : Combine reverse-phase HPLC (for hydrophobicity) with GC-MS (volatility analysis) .
- Forced degradation studies : Expose to heat/light and monitor decomposition via LC-MS to validate stability-indicating assays .
- Elemental analysis : Confirm stoichiometric integrity (C, H, N) .
Q. How should researchers address contradictory ecotoxicity data in environmental impact studies?
Current evidence lacks ecotoxicity data (e.g., LC50 for aquatic organisms) . Apply the precautionary principle :
- Use predictive models (e.g., QSAR) for biodegradability and bioaccumulation .
- Conduct bridging studies with structurally similar compounds (e.g., tert-butyl piperidine analogs) to infer hazards .
Q. What strategies optimize stability during long-term storage?
- Storage conditions : –20°C under inert gas (argon) to prevent oxidation .
- Stability-indicating assays : Monitor via NMR for Boc group hydrolysis or amine oxidation .
- Lyophilization : For hygroscopic batches, lyophilize and store in sealed vials with desiccants .
Q. How can this compound be used to study protein-ligand interactions?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for binding events .
- Molecular docking : Use the Boc group as a handle for docking simulations (e.g., AutoDock Vina) .
Q. What challenges arise in resolving enantiomeric purity of chiral derivatives?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers.
- Stereochemical drift : Monitor racemization during synthesis by tracking specific rotation over time .
Properties
IUPAC Name |
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZXIHYVYRFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629283 | |
Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871115-32-1 | |
Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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